6-Methyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl 2-thiophenecarboxylate
Overview
Description
6-Methyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl 2-thiophenecarboxylate is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a triazolopyridazine core fused with a thiophenecarboxylate moiety. The molecular formula of this compound is C11H8N4O2S, and it has a molecular weight of 260.28 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl 2-thiophenecarboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-methyl-1,2,4-triazolo[4,3-b]pyridazine with thiophene-2-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
6-Methyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl 2-thiophenecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: KMnO4, H2O2
Reducing Agents: NaBH4, LiAlH4
Halogenating Agents: Br2, Cl2
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can result in halogenated derivatives .
Scientific Research Applications
6-Methyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl 2-thiophenecarboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to inhibit specific enzymes and pathways involved in disease processes.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 6-Methyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl 2-thiophenecarboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain kinases, such as c-Met and Pim-1, which are involved in cell proliferation and survival. The compound binds to the ATP-binding site of these kinases, thereby blocking their activity and leading to the inhibition of downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 6-Methyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl acetate
- 6-Methyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl 4-methoxybenzoate
- 6-Methyl[1,2,4]triazolo[4,3-b]pyridazin-8-ol
Uniqueness
Compared to similar compounds, 6-Methyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl 2-thiophenecarboxylate is unique due to its thiophene moiety, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
(6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl) thiophene-2-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O2S/c1-7-5-8(10-13-12-6-15(10)14-7)17-11(16)9-3-2-4-18-9/h2-6H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGRUFARWCSWTEF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=NN=C2C(=C1)OC(=O)C3=CC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501161000 | |
Record name | 6-Methyl-1,2,4-triazolo[4,3-b]pyridazin-8-yl 2-thiophenecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501161000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
478046-03-6 | |
Record name | 6-Methyl-1,2,4-triazolo[4,3-b]pyridazin-8-yl 2-thiophenecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=478046-03-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Methyl-1,2,4-triazolo[4,3-b]pyridazin-8-yl 2-thiophenecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501161000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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